molecular formula C7H9NOS B13799959 1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one CAS No. 87676-04-8

1-(3-Amino-4-methylthiophen-2-yl)ethan-1-one

Cat. No.: B13799959
CAS No.: 87676-04-8
M. Wt: 155.22 g/mol
InChI Key: PPPMFZZHEWNCEC-UHFFFAOYSA-N
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Description

Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci): is a chemical compound that belongs to the class of organic compounds known as thienyl ketones. These compounds are characterized by the presence of a thienyl group attached to a ketone functional group. The compound’s structure includes an amino group and a methyl group attached to the thienyl ring, making it a substituted thienyl ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) typically involves the following steps:

    Formation of the Thienyl Ring: The thienyl ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbonyl compound in the presence of a base.

    Substitution Reactions: The amino and methyl groups can be introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while alkylation can introduce the methyl group.

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methyl groups can participate in various substitution reactions, such as halogenation or acylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or acyl chlorides (RCOCl) are used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or acylated derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in drug development due to its unique structure.

    Biological Studies: Can be used in studies to understand its interaction with biological molecules.

Industry:

    Material Science:

    Chemical Manufacturing: Used as a precursor or intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathways Involved: Could affect various biochemical pathways depending on its target.

Comparison with Similar Compounds

    Thienyl Ketones: Compounds with a thienyl ring and a ketone group.

    Substituted Thienyl Compounds: Compounds with various substituents on the thienyl ring.

Uniqueness:

    Substitution Pattern: The specific arrangement of the amino and methyl groups on the thienyl ring makes it unique.

    Functional Groups:

Conclusion

Ethanone,1-(3-amino-4-methyl-2-thienyl)-(9ci) is a versatile compound with potential applications in various fields Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial applications

Properties

CAS No.

87676-04-8

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(3-amino-4-methylthiophen-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-4-3-10-7(5(2)9)6(4)8/h3H,8H2,1-2H3

InChI Key

PPPMFZZHEWNCEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1N)C(=O)C

Origin of Product

United States

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